Eplerenone EP Impurity E

説明

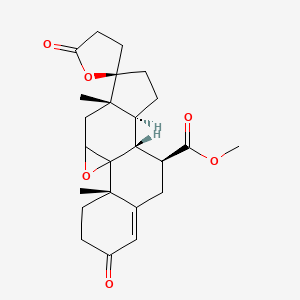

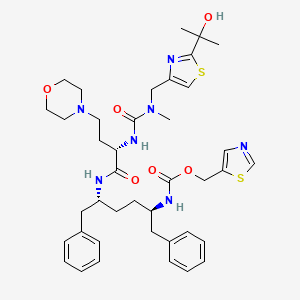

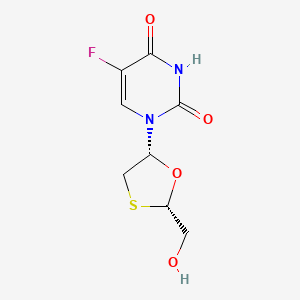

Eplerenone EP Impurity E is an off-white solid . It is a steroidal antimineralocorticoid of the spirolactone group . Its IUPAC name is methyl (4aS,4bR,5aR,6aS,7R,9aS,9bR,10R)-4a,6a-dimethyl-2,5’-dioxo-2,4,4a,4’,5a,5’,6,6a,8,9,9a,9b,10,11-tetradecahydro-3H,3’H-spiro [cyclopenta [1,2]phenanthro [4,4a-b]oxirene-7,2’-furan]-10-carboxylate . Its molecular formula is C24H30O6 and its molecular weight is 414.5 .

Synthesis Analysis

During the process development for multigram-scale synthesis of eplerenone, two unknown impurities were observed. These new process-related impurities were identified and fully characterized as the corresponding (7β,11α,17α)-11-hydroxy- and (7α,11β,17α)-9,11-dichloroeplerenone derivatives . All these contaminants result from side reactions taking place on the steroid ring C of the starting 11α-hydroxy-7α- (methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21,17-carbolactone .Molecular Structure Analysis

The molecular structures of the eight impurities, including the new (7β,11α,17α)-11-hydroxy- and (7α,11β,17α)-9,11-dichloroeplerenone related substances, were solved and refined using single-crystal X-ray diffraction .Chemical Reactions Analysis

The impurities were isolated and/or synthesized and fully characterized by infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry/electrospray ionization (HRMS/ESI) . Their 1H- and 13C-NMR signals were fully assigned .Physical And Chemical Properties Analysis

Eplerenone EP Impurity E is freely soluble in Methanol . It is stored at a condition of 2-8 °C .科学的研究の応用

Application in Pharmaceutical Formulation

- Scientific Field : Pharmaceutical Sciences

- Summary of Application : Eplerenone is used in the formulation of lipid-based solid dispersions, which are designed to increase the solubility and dissolution rate of poorly water-soluble drugs .

- Methods of Application : The solid dispersions are formulated using a mix of hydrophilic lipid carriers, including Gelucire 50/13 and Gelucire 44/14. These compositions include a range of different concentrations and ratios, and their phase solubility properties are tested .

- Results or Outcomes : The commercial medicine was 85% dissolved after 2 hours, while a specific formulation (F3) dissolved at 99% in the same timeframe. It was discovered that 4 hours after starting the ex vivo permeation study, the permeability of eplerenone was 51%, the penetration of the commercial medication was 76%, and the permeation of formulation F3 was 81% .

Synthesis and Physicochemical Characterization

- Scientific Field : Medicinal Chemistry

- Summary of Application : Eplerenone is synthesized and characterized in terms of its physicochemical properties .

- Methods of Application : The synthesis involves side reactions taking place on the steroid ring C of the starting material and the key intermediate. The impurities are isolated and/or synthesized and fully characterized by infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and high-resolution mass spectrometry/electrospray ionization (HRMS/ESI) .

- Results or Outcomes : The molecular structures of the impurities, including the new related substances, were solved and refined using single-crystal X-ray diffraction (SCXRD) .

Treatment for Diabetic Nephropathy

- Scientific Field : Nephrology

- Summary of Application : Eplerenone has been found to be effective in the treatment of diabetic nephropathy (DN), a kidney disease that is a common complication of diabetes .

- Methods of Application : A meta-analysis was conducted on randomized controlled trials that assessed eplerenone treatment in patients with DN .

Treatment for Hypertension and Heart Failure

- Scientific Field : Cardiology

- Summary of Application : Eplerenone is used to lower the risk of death from heart failure after a heart attack. It is also used to treat high blood pressure (hypertension) .

- Methods of Application : Eplerenone is administered orally, usually once or twice daily .

- Results or Outcomes : Eplerenone helps to reduce the symptoms of heart failure and high blood pressure, improving the patient’s quality of life .

Formulation and Characterization

- Scientific Field : Pharmaceutical Sciences

- Summary of Application : Eplerenone is used in the formulation of lipid-based solid dispersions integrated with Gelucire .

- Methods of Application : The solid dispersions are formulated using a mix of hydrophilic lipid carriers, including Gelucire 50/13 and Gelucire 44/14. These compositions include a range of different concentrations and ratios, and their phase solubility properties are tested .

- Results or Outcomes : The commercial medicine was 85% dissolved after 2 hours, while a specific formulation (F3) dissolved at 99% in the same timeframe. It was discovered that 4 hours after starting the ex vivo permeation study, the permeability of eplerenone was 51%, the penetration of the commercial medication was 76%, and the permeation of formulation F3 was 81% .

Quality Control and Validation

- Scientific Field : Quality Assurance

- Summary of Application : Eplerenone and its impurities are used in quality control and the validation of analytical methods in the manufacture of eplerenone .

- Methods of Application : The impurities are isolated and/or synthesized and fully characterized by infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry/electrospray ionization (HRMS/ESI) .

- Results or Outcomes : The molecular structures of the impurities, including the new related substances, were solved and refined using single-crystal X-ray diffraction (SCXRD) .

特性

IUPAC Name |

methyl (2S,9S,10R,11S,14R,15S)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16-,17?,19-,21-,22-,23+,24?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKPWJGBANNWMW-UUSFQDKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C[C@@H]([C@@H]3C24C(O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eplerenone EP Impurity E | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

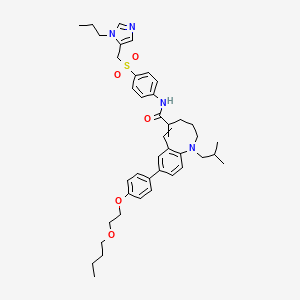

![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)